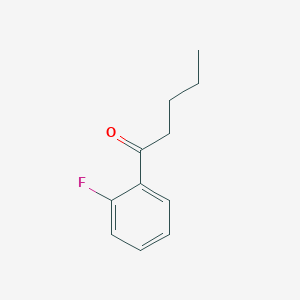

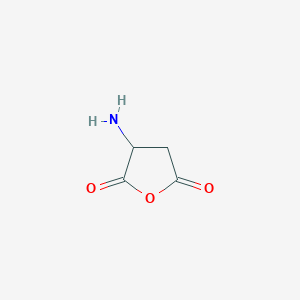

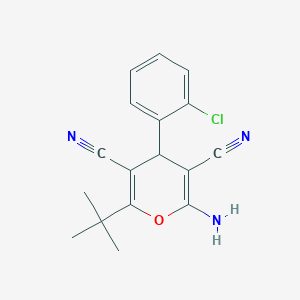

![molecular formula C10H9N3O4 B3328309 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 444288-94-2](/img/structure/B3328309.png)

1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione

Overview

Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies :Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors, including the presence of different functional groups and the stereochemistry of the molecule .Scientific Research Applications

1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione has been used in many different scientific research applications, including the synthesis of drugs for the treatment of various diseases, the development of new materials, and the study of the structure and function of proteins. This compound has been used to study the structure and function of proteins involved in the regulation of cell growth and differentiation, as well as to study the structure and function of enzymes involved in the metabolism of carbohydrates and lipids. This compound has also been used to study the structure and function of proteins involved in the regulation of gene expression and the regulation of cell cycle progression.

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a unique and complex manner.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence biological activity, including kinase inhibition . This suggests that the compound may affect various biochemical pathways related to kinase activity.

Pharmacokinetics

It’s known that pyrrolidine derivatives can have high metabolic stability . This suggests that the compound may have good bioavailability.

Result of Action

It’s known that pyrrolidine derivatives can have nanomolar activity against certain targets . This suggests that the compound may have potent effects at the molecular and cellular levels.

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates . This suggests that the compound’s action, efficacy, and stability may be influenced by its chemical environment.

Advantages and Limitations for Lab Experiments

The use of 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to obtain. Second, it is a versatile molecule that can be used in a variety of laboratory experiments. Third, this compound is relatively stable and can be stored for long periods of time without degrading. Finally, this compound can be used in a variety of laboratory experiments, such as the synthesis of drugs, the development of new materials, and the study of the structure and function of proteins.

However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound is a highly reactive molecule and can be toxic if not handled properly. Second, this compound can be difficult to synthesize and may require specialized equipment and techniques. Third, this compound can be difficult to store and may degrade over time. Finally, this compound can be difficult to purify and may contain impurities that can interfere with the results of laboratory experiments.

Future Directions

The future of 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione is promising and there are many potential applications for this versatile molecule. One future direction for this compound is the development of new drugs for the treatment of various diseases. Additionally, this compound could be used to develop new materials and to study the structure and function of proteins. This compound could also be used to study the structure and function of enzymes involved in the metabolism of carbohydrates and lipids. Finally, this compound could be used to study the structure and function of proteins involved in the regulation of cell growth and differentiation, as well as to study the structure and function of proteins involved in the regulation of gene expression and the regulation of cell cycle progression.

Safety and Hazards

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) N-pyridin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-8-3-4-9(15)13(8)17-10(16)12-7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVUDXZMEAQWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727140 | |

| Record name | 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444288-94-2 | |

| Record name | 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate](/img/structure/B3328254.png)

![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)

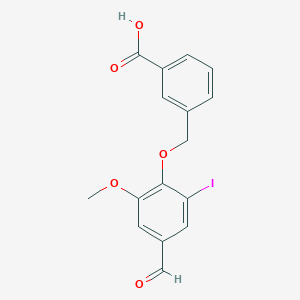

![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)

![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)

![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)

![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)

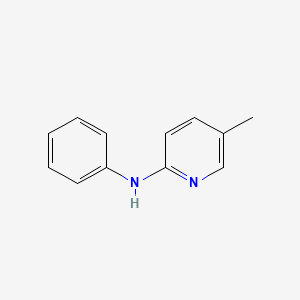

![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)